DL-蛋氨酸砜

描述

Synthesis Analysis

The synthesis of amino acid sulfoximines, including DL-ethionine sulfone analogs, typically involves the treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method yields diastereomeric mixtures of sulfoximines without racemizing the α-amino acids but produces an R, S mixture at the sulfoximine sulfur. These procedures allow for the synthesis of various α-, β-, and γ-substituted methionine analogs, showcasing the versatility and applicability of this synthetic route in creating a wide range of sulfur-containing amino acid derivatives (Griffith, 1987).

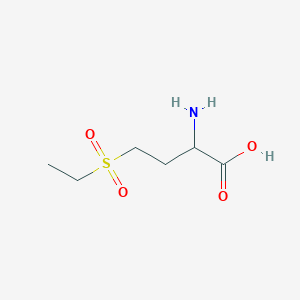

Molecular Structure Analysis

The molecular structure of DL-ethionine sulfone and its analogs has been extensively studied using various analytical techniques. For instance, the absolute configuration, bond lengths, and angles of L-buthionine (R)-sulfoximine, a related compound, were determined by X-ray diffraction. This detailed structural analysis provides insight into the stereochemistry and spatial arrangement of atoms within the molecule, which are crucial for understanding its chemical reactivity and biological activity (Campbell, Hayward, & Griffith, 1991).

Chemical Reactions and Properties

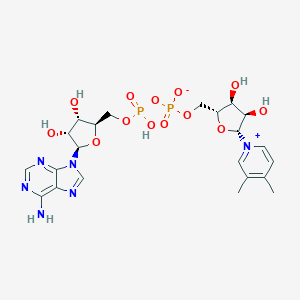

DL-Ethionine sulfone and its derivatives undergo various chemical reactions, reflecting their complex chemical behavior. For example, the reduction of methionine sulfoxide to methionine by Escherichia coli suggests the presence of enzymes capable of converting DL-methionine sulfoxide back to methionine, demonstrating the biological relevance of these reactions. This enzymatic activity involves the use of reduced nicotinamide adenine dinucleotide phosphate, indicating the reduction process's specificity and efficiency (Ejiri, Weissbach, & Brot, 1979).

Physical Properties Analysis

The physical properties of DL-ethionine sulfone, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its application in various fields, including pharmaceuticals and materials science. Although specific data on DL-ethionine sulfone's physical properties are not provided in the literature reviewed, related compounds like DL-methionine and its sulfoxide and sulfone derivatives have been studied, indicating the importance of the sulfonyl group in determining these compounds' physical characteristics.

Chemical Properties Analysis

The chemical properties of DL-ethionine sulfone, including reactivity towards oxidants, bases, and other reagents, are essential for understanding its mechanism of action and potential applications. For example, the oxidation of DL-methionine by Diethylammonium chlorochromate in dimethylsulphoxide leads to the production of its consecutive sulphoxide, showcasing the reactivity of sulfur-containing amino acids towards specific oxidants. This reaction's kinetics and mechanism offer insights into the chemical behavior of DL-ethionine sulfone analogs in oxidative environments (Naga, Purohit, & Sharma, 2021).

科学研究应用

皮质星形胶质细胞的惊厥作用:L-蛋氨酸-DL-亚砜亚胺(MSO)可以增加皮质星形胶质细胞的谷氨酰胺外流,可能导致其惊厥作用 (Albrecht & Norenberg, 1990).

致癌作用:在喂食蛋氨酸的实验大鼠中补充 DL-蛋氨酸可以减少致癌过程中 S-腺苷蛋氨酸的增加,并恢复肝脏中腺苷 5'-三磷酸的昼夜振荡 (Brada, Bulba, & Altman, 1976).

紫杉醇生物合成抑制:L-蛋氨酸有效抑制青霉菌中的紫杉醇生物合成,可能释放鸟苯甲酸作为次级代谢产物 (Bentley, Ghaphery, & Keil, 1965).

大鼠的生长和血清参数:膳食大豆胰蛋白酶抑制剂和 DL-蛋氨酸会对幼鼠的生长和血清参数产生负面影响,而 DL-蛋氨酸补充剂可以改善生长和饲料效率 (Peace, Sarwar, Touchburn, & Botting, 1991).

癌症药物靶点:Pt(IV) 抗癌模型化合物氧化 dl-蛋氨酸导致蛋氨酸-亚砜,可用作癌症药物靶点 (Wang et al., 2019).

脑谷胱甘肽耗竭:用 L-丁硫氨酸亚砜亚胺处理的断奶前小鼠的脑和脊髓谷胱甘肽水平显着下降,为研究 GSH 在 CNS 中的作用提供了一种工具 (Slivka, Spina, Calvin, & Cohen, 1988).

大鼠生长促进:dl-蛋氨酸甲基磺酰氯对白化大鼠的生长促进有潜力,而 dl-蛋氨酸砜没有生长促进作用 (Bennett, 2003).

大鼠肝功能改变:慢性给药 DL-蛋氨酸会在大鼠中导致肝 S-腺苷蛋氨酸积累迅速减少,这是由于肝细胞的合成减少和功能改变 (Brada, Hrstka, & Bulba, 1988).

属性

IUPAC Name |

2-amino-4-ethylsulfonylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPFRFWQYLQKPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40412507 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Ethionine sulfone | |

CAS RN |

103364-66-5 | |

| Record name | DL-Ethionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40412507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Ethionine sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

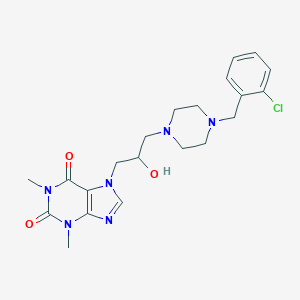

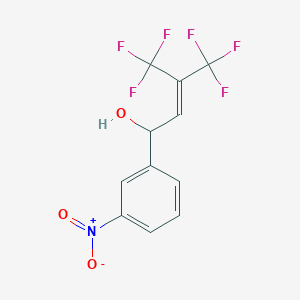

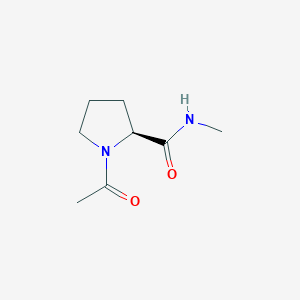

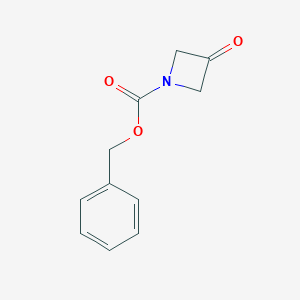

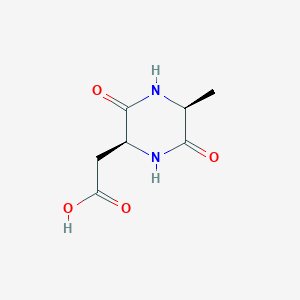

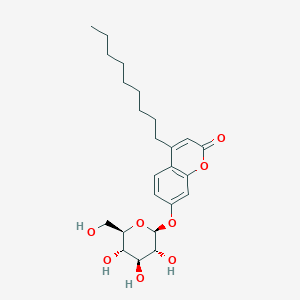

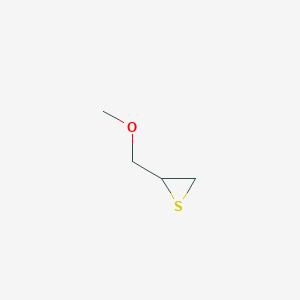

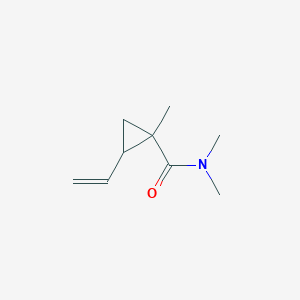

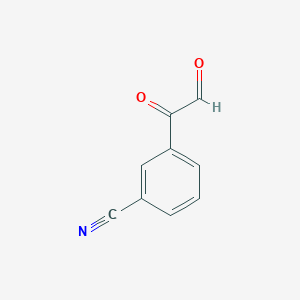

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)